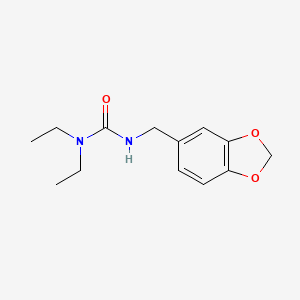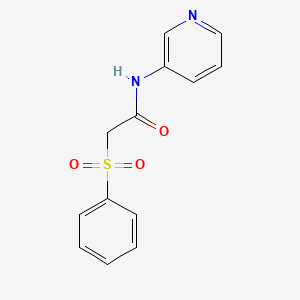
2-(phenylsulfonyl)-N-3-pyridinylacetamide
説明
2-(phenylsulfonyl)-N-3-pyridinylacetamide, also known as PSAP, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. PSAP is a member of the class of sulfonylureas, which are known for their ability to lower blood glucose levels in individuals with type 2 diabetes. However, PSAP has shown promise in a variety of other applications, including as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
作用機序
2-(phenylsulfonyl)-N-3-pyridinylacetamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that contribute to inflammation and oxidative stress. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to activate the Nrf2 signaling pathway, which is responsible for regulating the expression of antioxidant genes and protecting cells from oxidative stress.
Biochemical and Physiological Effects:
2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In addition to its anti-inflammatory and neuroprotective effects, 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has also been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-(phenylsulfonyl)-N-3-pyridinylacetamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, 2-(phenylsulfonyl)-N-3-pyridinylacetamide's ability to inhibit inflammation and oxidative stress makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using 2-(phenylsulfonyl)-N-3-pyridinylacetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are numerous potential future directions for research on 2-(phenylsulfonyl)-N-3-pyridinylacetamide. One area of focus could be on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to elucidate 2-(phenylsulfonyl)-N-3-pyridinylacetamide's mechanism of action and to identify other signaling pathways and enzymes that it may target. Finally, research could be done to develop more efficient synthesis methods for 2-(phenylsulfonyl)-N-3-pyridinylacetamide, which could make it more accessible for use in both laboratory and clinical settings.
科学的研究の応用
2-(phenylsulfonyl)-N-3-pyridinylacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 2-(phenylsulfonyl)-N-3-pyridinylacetamide's ability to inhibit the production of inflammatory cytokines, which are molecules that contribute to the development of chronic inflammation. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to reduce the levels of these cytokines in both in vitro and in vivo models, suggesting that it may be useful in the treatment of inflammatory diseases.
Another area of research has focused on 2-(phenylsulfonyl)-N-3-pyridinylacetamide's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to protect neurons from damage caused by oxidative stress, which is a key factor in the development of these diseases. Additionally, 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for this condition.
特性
IUPAC Name |
2-(benzenesulfonyl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(15-11-5-4-8-14-9-11)10-19(17,18)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUFUQFEYKBKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(phenylsulfonyl)-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



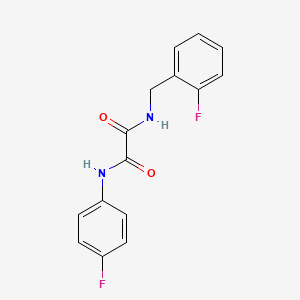
![1-cyclohexyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4394775.png)
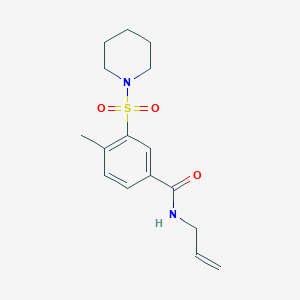
![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4394809.png)
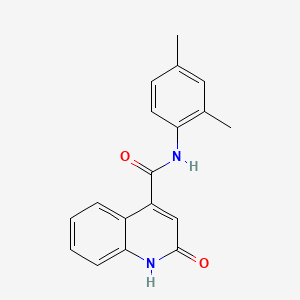
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)
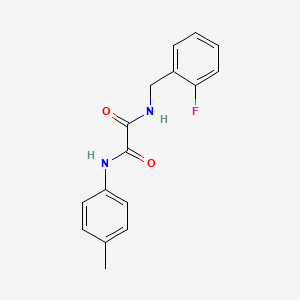
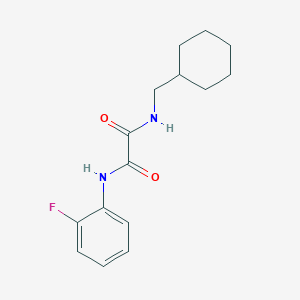
![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
